molecular formula C12H18ClNO2 B14564951 Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride CAS No. 61533-03-7

Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride

Cat. No.: B14564951
CAS No.: 61533-03-7
M. Wt: 243.73 g/mol
InChI Key: OCDYOAYKXQVUFI-UHFFFAOYSA-M
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Description

Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride is a quaternary ammonium compound. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a dimethylazanium moiety.

Properties

CAS No.

61533-03-7

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride

InChI

InChI=1S/C12H18NO2.ClH/c1-13(2,10-12(14)15-3)9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1

InChI Key

OCDYOAYKXQVUFI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC(=O)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride typically involves the reaction of benzyl chloride with dimethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the dimethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohol and benzaldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membrane permeability and ion transport.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is primarily due to the positively charged dimethylazanium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium chloride
  • Benzyltriethylammonium chloride
  • Benzyltriphenylphosphonium chloride

Uniqueness

Benzyl-(2-methoxy-2-oxoethyl)-dimethylazanium;chloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other benzyl quaternary ammonium compounds. This structural difference allows for specific applications in organic synthesis and biological studies.

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